Scrovalentinoside
Description
Overview of Iridoid Glycosides in Natural Product Discovery
Iridoid glycosides are a large class of monoterpenoid secondary metabolites characterized by a cyclopentane[c]pyran ring system. They are widely distributed in the plant kingdom and typically exist as glycosides, most commonly linked to glucose. ncats.io In the field of natural product discovery, iridoids are of significant interest due to their vast structural diversity and a wide spectrum of biological activities. ncats.iomdpi.com Research has demonstrated that these compounds possess properties such as anti-inflammatory, hepatoprotective, antiviral, and antimicrobial activities. tandfonline.comresearchgate.net The therapeutic action of many plants containing these compounds is often attributed to their iridoid content, making them a key focus for pharmacologists seeking new lead compounds for drug development. tandfonline.com
Historical Context of the Scrophularia Genus in Traditional Medicine
The Scrophularia genus, commonly known as figworts, comprises approximately 350 species of flowering plants. wikipedia.org Various species within this genus have a long history of use in traditional and folk medicine across the globe, particularly in Europe and Asia. tandfonline.comresearchgate.net The name Scrophularia itself is derived from scrofula, a form of tuberculosis, as several species were historically used to treat this condition. tandfonline.com In traditional Chinese medicine, species such as Scrophularia ningpoensis have been used for treating ailments like fever, swelling, constipation, and pharyngitis. tandfonline.com In Turkish traditional medicine, Scrophularia nodosa is known for its use as a diuretic and for treating various skin conditions, including eczema and psoriasis. frontiersin.org This historical use has prompted modern scientific investigation into the genus's chemical constituents, which include iridoids, phenylpropanoids, and flavonoids, to validate and understand their therapeutic effects. tandfonline.com
Current Research Landscape of Biologically Active Natural Compounds
The exploration of biologically active natural compounds is a cornerstone of modern biomedical and pharmaceutical research. acs.org Natural sources, including plants, fungi, and marine organisms, provide a vast reservoir of structurally diverse molecules that are often unattainable through synthetic chemistry alone. acs.orgwildflowerfinder.org.uk More than half of all small-molecule drugs are derived from natural products or their analogues, highlighting their importance in medicine. wildflowerfinder.org.uk The current research landscape is characterized by the use of advanced analytical techniques for the extraction, isolation, and structural elucidation of these compounds. naturalproducts.netmedinadiscovery.com Scientists are focused on discovering novel molecules with therapeutic potential, understanding their mechanisms of action, and exploring synergistic interactions between different compounds. acs.orgdrugfuture.com This field represents a critical bridge between traditional ethnobotanical knowledge and the development of new-generation pharmaceuticals.
Properties
Molecular Formula |
C35H44O18 |
|---|---|
Molecular Weight |
752.7 g/mol |
IUPAC Name |
[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-2-methyloxan-3-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H44O18/c1-15-27(50-22(40)10-7-18-5-8-19(44-4)9-6-18)29(47-16(2)38)30(48-17(3)39)34(46-15)51-28-20-11-12-45-32(23(20)35(14-37)31(28)53-35)52-33-26(43)25(42)24(41)21(13-36)49-33/h5-12,15,20-21,23-34,36-37,41-43H,13-14H2,1-4H3/b10-7+/t15-,20+,21+,23+,24+,25-,26+,27-,28-,29+,30+,31-,32-,33-,34-,35+/m0/s1 |
InChI Key |
BARAUATXLYPTGX-MLFNGFKZSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)C=CC6=CC=C(C=C6)OC |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)/C=C/C6=CC=C(C=C6)OC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)C=CC6=CC=C(C=C6)OC |
Synonyms |
6-O-(2'',3''-di-O-acetyl-4''-O-p-methoxycinnamoyl)-alpha-L-rhamnopyranosyl catapol scrovalentinoside |
Origin of Product |
United States |
Natural Occurrence and Distribution of Scrovalentinoside
Botanical Sources of Scrovalentinoside
Research has pinpointed the primary botanical sources of this compound to the Scrophularia genus, commonly known as figworts. This genus is a significant member of the Scrophulariaceae family, which encompasses approximately 300 to 350 species. tandfonline.comresearchgate.netnih.gov These plants are predominantly found in the temperate zones of the Northern Hemisphere, often in mountainous regions. nih.govresearchgate.net
This compound was first discovered and identified in the aerial parts of Scrophularia auriculata L. ssp. pseudoauriculata. nih.govacs.orgacs.org In a 1998 study, this new iridoid glycoside was isolated from a methanol (B129727) extract of the plant. nih.govacs.org Spectroscopic analysis established its chemical structure as 6-O-(2'',3''-di-O-acetyl-4''-O-p-methoxy-cinnamoyl)-α-L-rhamnopyranosyl catalpol (B1668604). nih.govacs.org The isolation process also yielded other known compounds, highlighting the complex chemical profile of this plant subspecies. nih.govacs.org
Table 1: Compounds Isolated from Scrophularia auriculata ssp. pseudoauriculata alongside this compound
| Compound Class | Compound Name | Reference |
| Iridoid Glycoside | Scropolioside A | nih.govacs.org |
| Saponin | Verbascosaponin A | nih.govacs.org |
| Saponin | Verbascosaponin | nih.govacs.org |
| Phenylethanoid Glycoside | Verbascoside | nih.govacs.org |
This table is interactive. Click on the headers to sort.
Further phytochemical investigations have led to the isolation of this compound from another species, Scrophularia lucida L. nih.govworldwidejournals.com It has been identified as a major iridoid component in this plant. nih.govworldwidejournals.com A quantitative analysis of a methanolic extract of S. lucida revealed a concentration of 1.4% for this compound. nih.gov The study also identified other rare iridoids and flavonoids, underscoring the chemical diversity of this species. nih.govresearchgate.net
Table 2: Major Compounds Quantified in the Methanolic Extract of Scrophularia lucida
| Compound | Class | Concentration (%) | Reference |
| Homoplantaginin | Flavonoid | 3.0 | nih.gov |
| This compound | Iridoid | 1.4 | nih.gov |
| Koelzioside | Iridoid | 0.7 | nih.gov |
This table is interactive. Click on the headers to sort.
The Scrophularia genus is well-regarded for its rich diversity of iridoids, which are considered valuable for taxonomic evaluation. acs.orgresearchgate.net While this compound has been specifically isolated from S. auriculata ssp. pseudoauriculata and S. lucida, its presence is indicative of broader distribution patterns of related compounds within the genus. researchgate.netnih.govnih.gov The genus is known to produce a wide array of secondary metabolites, including iridoids, phenylpropanoids, flavonoids, and saponins (B1172615). tandfonline.comresearchgate.net The consistent presence of complex iridoids across different Scrophularia species suggests that other members of this large genus could also be potential, yet unconfirmed, sources of this compound. researchgate.netresearchgate.net
Isolation from Scrophularia lucida L.
Biogeographical and Ecological Factors Influencing this compound Content
The concentration and presence of secondary metabolites like this compound in plants are not static; they are influenced by a combination of biogeographical and ecological factors. nih.gov The distribution of the Scrophularia genus is largely concentrated in mountainous areas across the Northern Hemisphere, which points to specific environmental conditions favouring their growth. nih.govresearchgate.net
Biogeography, the study of the distribution of species, and ecology, which examines the interactions between organisms and their environment, provide a framework for understanding these variations. nih.gov Key factors include:
Climate: Macroclimatic conditions such as temperature and precipitation are fundamental in defining the broad geographical ranges where Scrophularia species can thrive. fiveable.me Microclimatic variations within these regions can further influence the physiological processes of the plants, including the biosynthesis of chemical compounds. fiveable.me
Geography and Edaphic Factors: The mountainous terrain where many Scrophularia species are found involves specific soil types, altitude, and topography. nih.govfrontiersin.org These edaphic (soil-related) factors, such as pH, nutrient content, and water availability, can significantly affect plant metabolism and the production of secondary metabolites. frontiersin.org
Biotic Interactions: The synthesis of chemical compounds like iridoids in plants is often a response to biotic pressures, such as defense against herbivores or pathogens. tandfonline.comdokumen.pub Therefore, the local fauna and flora interacting with Scrophularia plants can influence the levels of this compound.
While direct research correlating these specific factors to this compound content is limited, the principles of ecological biogeography suggest that the chemical profile of a plant is intrinsically linked to its environment. nih.govresearchgate.net The variation in local conditions and historical factors likely leads to differences in the concentration of this compound among different populations and species of Scrophularia. nih.gov
Isolation and Purification Methodologies for Scrovalentinoside
Advanced Extraction Techniques from Plant Biomass (e.g., Methanol (B129727) Extracts)
The initial step in isolating scrovalentinoside from plant material, such as the aerial parts or seed pods of Scrophularia species, typically involves extraction with a polar solvent. Methanol is frequently the solvent of choice due to its effectiveness in solubilizing iridoid glycosides. glycoscience.ruacs.orgglycoscience.ru
The process generally begins with the air-drying and grinding of the plant biomass to increase the surface area for solvent penetration. The powdered material is then subjected to exhaustive extraction with methanol, often at room temperature. This crude methanol extract contains a complex mixture of compounds, including this compound, other iridoids, flavonoids, and saponins (B1172615). glycoscience.ruacs.org
Further preliminary purification steps may be employed to simplify the extract before chromatographic separation. For instance, a detannified methanolic extract can be prepared to remove tannins that might interfere with subsequent isolation steps. nih.gov In some protocols, the crude extract is partitioned between different solvents of varying polarities, such as chloroform (B151607) and water or hexane (B92381) and aqueous methanol, to separate compounds based on their solubility. mdpi.com For example, after evaporating the ethanol (B145695) from a crude extract, the residue can be partitioned between chloroform and water. The water-soluble fraction, which would contain polar compounds like this compound, can then be further extracted with n-butanol. mdpi.com
Chromatographic Separation Strategies
Following initial extraction and partitioning, various chromatographic techniques are employed in a sequential manner to isolate this compound from the enriched extract.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of this compound. colab.wsresearchgate.net Reversed-phase HPLC, utilizing a C18 column, is commonly used. glycoscience.ru The separation is typically achieved using a gradient elution system with a mobile phase consisting of a mixture of water and an organic solvent, such as methanol or acetonitrile. The detection of the compound is often carried out using a UV detector. glycoscience.ruresearchgate.net
Semi-preparative HPLC is particularly useful for isolating quantities of the compound sufficient for structural analysis and biological testing. doc-developpement-durable.org The selection of the appropriate column, mobile phase composition, and gradient profile is crucial for achieving high resolution and separating this compound from closely related compounds.
Table 1: HPLC Parameters for Iridoid Glycoside Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Reversed-phase C18 |
| Mobile Phase | Gradient of Methanol and Water |
| Detection | UV Spectroscopy |
Before the final purification by HPLC, other chromatographic methods are often used for preliminary fractionation of the crude extract.
Flash Chromatography , a rapid form of column chromatography, is frequently used for the initial separation of the extract. glycoscience.ru Silica (B1680970) gel is a common stationary phase, and elution is performed with a solvent system like chloroform-methanol-water. nih.gov This step helps to separate the compounds into fractions based on their polarity, significantly simplifying the mixture for subsequent purification. For instance, a portion of a chloroform-methanol-water fraction can be subjected to column chromatography on silica gel, eluting with a chloroform-methanol-water mixture (e.g., 75:15:1.5), to yield fractions containing this compound. nih.gov
Countercurrent Chromatography (CCC) , including high-speed counter-current chromatography (HSCCC), is another effective liquid-liquid separation technique for the isolation of iridoid glycosides like this compound. nih.govdokumen.pubunical.it CCC avoids the use of a solid support, which can sometimes lead to irreversible adsorption and decomposition of the sample. The separation is based on the differential partitioning of the compounds between two immiscible liquid phases. This technique has been successfully applied to the separation of various iridoids and is a valuable tool in the purification of this compound. nih.govdokumen.pub
High-Performance Liquid Chromatography (HPLC) based Isolation
Purity Assessment and Enrichment Protocols for Research-Grade Material
The purity of the isolated this compound is paramount for its use in research. The assessment of purity is typically performed using analytical HPLC. gsconlinepress.com A pure compound should appear as a single, sharp peak in the chromatogram under different analytical conditions.
To obtain research-grade material, enrichment protocols often involve repeated chromatographic steps. A typical sequence might involve initial fractionation by flash chromatography, followed by one or more rounds of semi-preparative HPLC until the desired level of purity is achieved.
The identity and purity of the final product are confirmed by a combination of spectroscopic methods, including:
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (such as COSY, HMQC, and HMBC) NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule. glycoscience.runih.govglycoscience.ru
Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) provide information about the molecular weight of the compound. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy : This method is used to observe the characteristic absorption maxima of the compound. glycoscience.rucolab.ws
Through the careful application of these extraction, separation, and analytical techniques, this compound can be isolated in high purity, enabling its further study for various scientific applications. mdpi.comnih.gov
Advanced Spectroscopic Methods for Structural Determination
The determination of the intricate molecular architecture of this compound has been achieved through the application of a suite of advanced spectroscopic methods. These techniques provide detailed information about the compound's carbon framework, functional groups, and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. acs.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments have been employed to assemble the complete picture of its structure. acs.orgfrontiersin.org
¹H NMR spectroscopy provides information about the chemical environment of protons within the molecule. For this compound, the ¹H NMR spectrum, typically recorded in a mixture of deuterated methanol and benzene (B151609) (CD₃OD/C₆D₆, 9:1), reveals characteristic signals for the different moieties of the compound. acs.orgpharm.or.jp Key proton signals include those of the catalpol (B1668604) core, the rhamnopyranosyl unit, and the p-methoxy-cinnamoyl group, as well as the acetyl groups. acs.org
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The ¹³C NMR spectrum of this compound displays distinct signals for each carbon atom, allowing for the identification of the different structural components. pharm.or.jp
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) experiments reveal proton-proton couplings, helping to identify adjacent protons within the same spin system. acs.org
HSQC (Heteronuclear Single Quantum Coherence) experiments correlate proton signals with their directly attached carbon atoms. dokumen.pub
HMBC (Heteronuclear Multiple Bond Correlation) experiments show long-range correlations between protons and carbons, which is instrumental in connecting the different structural fragments, such as the attachment of the acyl groups to the rhamnose sugar and the linkage of the rhamnose to the catalpol core. acs.orgdokumen.pub
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule. acs.org
| Position | ¹³C NMR (δc) | ¹H NMR (δH, J in Hz) |
|---|---|---|
| 1 | 98.1 | 5.14 (d, 9.6) |
| 3 | 154.1 | 6.33 (dd, 6.0, 1.7) |
| 4 | 110.1 | 5.07 (dd, 6.0, 4.6) |
| 5 | 42.4 | 2.55 |
| 6 | 83.8 | - |
| 7 | 127.3 | - |
| 8 | 150.5 | - |
| 9 | 47.0 | - |
| 10 | 61.0 | - |
| 11 | 168.8 | - |
| MeO-11 | 52.0 | - |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound. nih.gov For this compound, both Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) have been utilized. acs.orgfrontiersin.org
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of this compound, which is C₃₅H₄₄O₁₈. frontiersin.orgpharm.or.jp
Tandem MS (MS/MS or MSⁿ) experiments involve the fragmentation of a selected ion to provide structural information. In the case of this compound, fragmentation patterns can reveal the loss of the different acyl groups and the sugar moiety, helping to confirm the sequence and connectivity of the structural components. univie.ac.atfrontiersin.orgfrontiersin.org For instance, a prominent fragment ion at m/z 391.1 corresponds to the [diacetyl-p-methoxycinnamoyl-rhamnosyl]⁺ fragment. acs.orgfrontiersin.org
| Technique | Ion | m/z |
|---|---|---|
| FAB-MS | [M + H]⁺ | 753 |
| FAB-MS | [M + Na - H]⁺ | 775 |
| +ESIMS | [M + NH₄]⁺ | 770.3 |
| -ESIMS | [M + Cl]⁻ | 787.3 |
| -ESIMS | [M + HCOO]⁻ | 797.3 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) disk, shows characteristic absorption bands. acs.org Key absorptions include a broad band around 3400 cm⁻¹ due to the hydroxyl (O-H) groups, a strong absorption at 1715 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the ester groups, and an absorption at 1640 cm⁻¹ indicating the presence of carbon-carbon double bonds (C=C). acs.orgpharm.or.jp
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems, known as chromophores. technologynetworks.comlibretexts.orgmsu.eduwikipedia.org The UV-Vis spectrum of this compound, usually measured in methanol, exhibits absorption maxima at approximately 203, 228, and 313 nm. pharm.or.jp These absorptions are characteristic of the p-methoxy-cinnamoyl group, which contains a conjugated system of double bonds. nih.govpharm.or.jp
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Confirmation of Glycosidic Linkages and Aglycone Moiety
The identification of the glycosidic linkages, the bonds connecting the sugar units to each other and to the aglycone (the non-sugar part), is a critical aspect of structural elucidation. wikipedia.orgtaylorandfrancis.com In this compound, the aglycone is catalpol, and it is attached to a rhamnopyranosyl sugar. The HMBC NMR experiment is particularly important for confirming these linkages by showing correlations between the anomeric proton of the rhamnose and a carbon of the catalpol, and between the protons of the rhamnose and the carbons of the acyl groups. acs.org
Stereochemical Assignments and Conformational Analysis
Determining the three-dimensional arrangement of atoms, or stereochemistry, is essential for a complete structural characterization. For this compound, this involves establishing the relative and absolute configuration of the chiral centers in the catalpol and rhamnose units. NOESY NMR experiments are instrumental in this regard, as they provide information about through-space interactions between protons, which can be used to deduce their relative stereochemistry. acs.org The absolute stereochemistry is often determined by comparison with known compounds or through more advanced techniques like X-ray crystallography, although this has not been reported for this compound. The α-L-rhamnopyranosyl configuration is a key stereochemical feature. acs.orgacs.orgacs.org
Table of Compounds
Biosynthesis and Metabolic Pathways of Scrovalentinoside
Precursor Pathways for Iridoid Biosynthesis
Iridoids are classified as monoterpenoids, and their biosynthesis originates from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.commdpi.com Plants utilize two distinct pathways to produce these essential building blocks: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. mdpi.comnotulaebotanicae.ro
The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, is the primary source of precursors for monoterpenoid biosynthesis, including the iridoid core of Scrovalentinoside. mdpi.com This pathway functions within the plastids and starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, both products of glycolysis. A series of enzymatic steps, including reduction and rearrangement, leads to the formation of 2-C-methyl-D-erythritol-4-phosphate, the pathway's namesake. Subsequent reactions ultimately yield both IPP and DMAPP. mdpi.com The localization of this pathway in the plastids directly feeds into the formation of geranyl diphosphate (B83284) (GPP), the ten-carbon precursor for all monoterpenes, making the MEP pathway the major contributor to iridoid formation. mdpi.commdpi.com
Mevalonate Pathway (MVA) in Plant Metabolism
Enzymatic Steps and Regulatory Mechanisms in this compound Formation
The biosynthesis of this compound from its precursors involves a cascade of enzymatic reactions, including oxidation, cyclization, glycosylation, and acylation. While the complete pathway specific to this compound has not been fully elucidated, the steps can be inferred from the well-studied biosynthesis of other iridoids in the Scrophularia family, such as catalpol (B1668604), which forms the core of the this compound molecule. researchgate.netnaturalproducts.net
The process begins with the formation of the C10 monoterpene precursor, geranyl diphosphate (GPP), from IPP and DMAPP, a reaction catalyzed by GPP synthase (GPPS). mdpi.com Geraniol (B1671447) synthase (GES) then converts GPP to geraniol. notulaebotanicae.ro This is followed by a series of oxidation steps initiated by geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase, which is a critical control point in iridoid biosynthesis. mdpi.comnotulaebotanicae.ro Subsequent enzymatic reactions lead to the cyclization of the monoterpene chain to form the characteristic cyclopentanopyran skeleton of iridoids, such as 8-epi-iridodial. mdpi.com This iridoid skeleton undergoes further hydroxylations, reductions, and glycosylation to form the catalpol backbone.
The final steps in this compound formation involve the specific tailoring of the catalpol scaffold. This includes acylation reactions where acetyl groups and a p-methoxycinnamoyl group are transferred to the sugar moiety by specific acyltransferases.
Regulatory Mechanisms: The biosynthesis of complex molecules like this compound is tightly regulated to manage metabolic flux and respond to developmental or environmental cues. khanacademy.org Key regulatory strategies include:
Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes (e.g., GES, G10H, acyltransferases) is a primary control point. Transcription factors can upregulate or downregulate entire segments of the pathway in response to internal signals or external stimuli like herbivory or drought. nih.gov
Feedback Inhibition: The final product of a pathway, or a key intermediate, can inhibit the activity of an early enzyme in the sequence. libretexts.org For instance, high concentrations of iridoid glycosides might allosterically inhibit enzymes like G10H, thus preventing the unnecessary expenditure of resources. khanacademy.org
Allosteric Regulation: Enzymes can be activated or inhibited by effector molecules binding to a site other than the active site, causing a conformational change that modulates activity. libretexts.org The energy status of the cell, reflected in ATP/ADP ratios, can influence pathway flux through allosteric control. libretexts.org
Compartmentalization: The separation of pathways, such as the MEP pathway in plastids and the MVA pathway in the cytosol, allows for independent regulation and prevents unwanted metabolic crosstalk. khanacademy.org
Table 1: Key Enzymes in Iridoid and Phenylpropanoid Biosynthesis
| Enzyme | Abbreviation | Function | Pathway |
|---|---|---|---|
| Geranyl Diphosphate Synthase | GPPS | Catalyzes the formation of GPP from IPP and DMAPP. mdpi.com | Iridoid Biosynthesis |
| Geraniol Synthase | GES | Converts GPP into the monoterpene geraniol. mdpi.comnotulaebotanicae.ro | Iridoid Biosynthesis |
| Geraniol 10-hydroxylase | G10H | A cytochrome P450 enzyme that hydroxylates geraniol. mdpi.comnotulaebotanicae.ro | Iridoid Biosynthesis |
| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. wikipedia.orgcellmolbiol.org | Phenylpropanoid Pathway |
| Cinnamic Acid 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. mdpi.com | Phenylpropanoid Pathway |
| Acyltransferase | - | Transfers acyl groups (e.g., acetyl, cinnamoyl) to the iridoid scaffold. | Iridoid Tailoring |
Interplay with Phenylpropanoid and Shikimic Acid Pathways in Scrophularia Species
The structure of this compound contains a p-methoxycinnamoyl group, which is not derived from the terpenoid pathway but from the phenylpropanoid pathway. researchgate.netnaturalproducts.net This highlights a crucial intersection of two major secondary metabolic routes in Scrophularia species.
The phenylpropanoid pathway begins with the amino acid L-phenylalanine, which is synthesized via the shikimic acid pathway. wikipedia.orgtaylorfrancis.com The shikimic acid pathway converts primary metabolites phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate pathway) into chorismate, a branch-point intermediate that leads to the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. mdpi.com
Once synthesized, phenylalanine enters the phenylpropanoid pathway, where it is deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. cellmolbiol.org A series of subsequent enzymatic modifications, including hydroxylation by cinnamic acid 4-hydroxylase (C4H) to form p-coumaric acid, and subsequent methylation, generates the p-methoxycinnamoyl-CoA ester. mdpi.com This activated acyl donor is then utilized by an acyltransferase enzyme to esterify the sugar moiety attached to the catalpol core, completing the this compound structure. This convergence demonstrates how plants can combine building blocks from distinct biochemical origins to create complex, multifunctional molecules. cellmolbiol.org
Proposed Biosynthetic Route to the this compound Scaffold
The formation of the this compound scaffold is a multi-stage process that involves the creation of the core iridoid structure followed by a series of tailoring reactions. The proposed route synthesizes knowledge from general iridoid biosynthesis and the specific chemical structure of this compound.
Formation of the Iridoid Core: The biosynthesis initiates with geranyl diphosphate (GPP) from the MEP pathway. GPP is converted to geraniol and then undergoes oxidation and cyclization to form an iridodial (B1216469) intermediate. scielo.br
Route II Iridoid Pathway: In Scrophularia, this intermediate enters what is known as Route II biosynthesis, which proceeds via 8-epi-iridodial and 8-epi-deoxyloganic acid. mdpi.com This pathway is responsible for producing the carbocyclic iridoids common in the family, such as aucubin (B1666126) and catalpol. mdpi.com
Formation of Catalpol: Through a series of hydroxylations and other modifications, 8-epi-deoxyloganic acid is converted into the highly oxygenated iridoid glycoside, catalpol. Catalpol serves as the foundational scaffold for this compound.
Glycosylation and Acylation: A key step is the attachment of a sugar, likely rhamnose, to the catalpol core. The final tailoring steps involve the sequential esterification of this sugar moiety by specific acyltransferases. Two acetyl groups are added, along with the p-methoxycinnamoyl group (derived from the phenylpropanoid pathway), to yield the final this compound molecule. researchgate.net
This proposed pathway underscores the modular nature of secondary metabolite biosynthesis, where a common scaffold is decorated by various functional groups to generate a diversity of related compounds. uea.ac.uk
Metabolic Fate and Biotransformation Studies of this compound
While specific studies on the metabolic fate and biotransformation of this compound are not extensively documented, its metabolism can be predicted based on the general principles of xenobiotic biotransformation and the metabolism of other structurally related iridoid glycosides. mhmedical.com Biotransformation is the process by which organisms chemically alter compounds, typically to increase their water solubility and facilitate their excretion. mhmedical.comnih.gov This process generally occurs in two phases.
Phase I Metabolism: This phase involves hydrolysis, oxidation, and reduction reactions that introduce or expose functional groups. nih.gov The ester bonds linking the acetyl and p-methoxycinnamoyl groups to the sugar moiety of this compound are highly susceptible to hydrolysis by esterase enzymes in the liver or by gut microflora. slideshare.net This would release acetic acid, p-methoxycinnamic acid, and the core iridoid glycoside. The glycosidic bond linking the sugar to the catalpol core could also be cleaved by glycosidases.
Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules like glucuronic acid, sulfate, or glutathione. mhmedical.com The exposed hydroxyl groups on the catalpol core and the sugar moiety would be prime sites for glucuronidation or sulfation, further increasing the molecule's polarity and preparing it for renal or biliary excretion.
The metabolic fate is crucial for understanding the bioavailability and clearance of the compound within an organism. The initial hydrolysis of the acyl groups is a likely primary metabolic step, significantly altering the structure and potentially the biological activity of the parent molecule.
Synthetic Approaches and Chemical Derivatization of Scrovalentinoside
Strategies for Total Synthesis of Iridoid Glycosides
The total synthesis of iridoid glycosides is a complex undertaking due to the stereochemically dense and highly oxygenated cis-fused cyclopenta[c]pyran ring system. A significant hurdle in these syntheses is the installation of the glycosidic bond, a step that is often challenging to control and can result in low yields. nih.govnih.gov Over the years, chemists have developed several innovative strategies to construct the core iridoid skeleton and introduce the requisite sugar moiety.
Key strategies that have been successfully employed for the synthesis of various iridoid glycosides include:
Phosphine-Catalyzed [3+2] Cycloaddition: This method facilitates the rapid construction of the characteristic cis-fused cyclopenta[c]pyran iridoid skeleton. nih.govacs.org The use of specific dipolarophiles, such as γ-heteroatom-substituted enones (often prepared via the Achmatowicz reaction), allows for high levels of regio- and stereocontrol, which is crucial for building the complex core. nih.gov
Electrophilic Heteroatom Cyclization: An effective strategy for forming the iridane skeleton involves a mercury(II)-mediated electrophilic heteroatom cyclization of a β-glucoside precursor. This approach can install key stereocenters with complete control and elegantly bypasses the common difficulties associated with late-stage glycosidation of the hemiacetal. nih.gov
Divergent Synthesis from Common Intermediates: Efficient synthetic routes often rely on the creation of a versatile intermediate that can be elaborated into multiple target molecules. For instance, the iridoid loganin (B1675030) has been synthesized via stereoselective reductive cyclization of secologanin, with both serving as monomer units for the sequential condensation reactions needed to build more complex hetero-oligomeric iridoid glycosides. researchgate.net
Radical Cyclizations: Tandem addition-cyclization reactions mediated by sulfanyl (B85325) radicals have also been reported as a versatile strategy for iridoid synthesis. jst.go.jp
These approaches highlight the ingenuity required to assemble such intricate natural products, with each strategy offering a different solution to the challenges of stereocontrol and functional group compatibility.
| Synthetic Strategy | Key Reaction / Concept | Advantages | Reference(s) |
| Phosphine Organocatalysis | Intermolecular [3+2] cycloaddition | Rapid construction of the cis-fused cyclopenta[c]pyran core with high regio- and stereocontrol. | nih.gov, acs.org |
| Electrophilic Cyclization | Hg(II)-mediated heteroatom cyclization | Installs C-2 and C-3 stereocenters with complete control; overcomes hemiacetal glycosidation issues. | nih.gov |
| Divergent Synthesis | Use of common intermediates (e.g., loganin, secologanin) | Efficiently produces multiple complex iridoid oligomers from a single synthetic stream. | researchgate.net |
| Radical Cyclization | Tandem addition-cyclization via sulfanyl radicals | Offers a versatile route to the iridoid skeleton. | jst.go.jp |
Semisynthetic Modification of Scrovalentinoside
While extensive literature on the specific semisynthetic modification of this compound is limited, general strategies applied to other iridoid glycosides offer a clear path for its derivatization. Semisynthesis, which involves the chemical modification of a naturally isolated compound, is a powerful tool for producing analogs without undertaking a lengthy total synthesis. researchgate.net
For a molecule like this compound, which is heavily acylated, a primary route for modification would be the selective hydrolysis or modification of its ester groups. The structure of this compound contains two acetyl groups and one p-methoxycinnamoyl group on the rhamnose moiety.
Potential semisynthetic modifications could include:
Enzymatic Deacylation: The use of esterase enzymes could provide a mild and selective method for removing one or more of the acyl groups. researchgate.net The activity of iridoid glycosides has been shown to change significantly after hydrolysis; often the aglycone or a partially deacylated form exhibits different biological activity. nih.govnih.gov For example, studies on other iridoids have shown that enzymatic hydrolysis using β-glucosidase can "activate" the molecule, leading to enhanced inhibitory effects on enzymes like lipoxygenase and hyaluronidase. nih.govpharm.or.jp This activation is attributed to the formation of the unstable aglycone, which can be a reactive species. nih.govpnas.org
Chemical Hydrolysis: Controlled chemical hydrolysis using mild basic conditions, such as barium hydroxide (B78521) in methanol (B129727), has been used to remove cinnamoyl groups from other iridoids, yielding derivatives that can be further modified. buu.ac.th
Acyl Group Migration and Re-esterification: After selective deacylation, the exposed hydroxyl groups on the rhamnose sugar could be re-esterified with different acyl groups to explore their impact on activity.
Development of this compound Derivatives for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. researchgate.net By synthesizing and testing a series of related derivatives, researchers can identify the key pharmacophoric elements responsible for a molecule's effect. jst.go.jp For this compound, dedicated SAR studies are not widely published, but a rational approach can be proposed based on its structure.
The primary targets for modification in an SAR study of this compound would be its peripheral functional groups:
The Acyl Moieties: The two acetyl groups and the p-methoxycinnamoyl group on the rhamnose sugar are prime candidates for modification. SAR studies on other acylated iridoids have shown that the nature and position of the acyl group can dramatically influence activity. tandfonline.com One could synthesize derivatives where these groups are removed, replaced with other alkyl or aryl esters, or have their electronic properties altered (e.g., replacing the methoxy (B1213986) group on the cinnamoyl moiety with a hydroxyl or nitro group).
The Aglycone Core: While more synthetically challenging, modifications to the catalpol (B1668604) core could also be explored. Studies on other iridoids suggest that features like the C7-C8 double bond are important for anti-inflammatory activity. nih.gov
The Glycosidic Linkage: The connection between the catalpol core and the rhamnose sugar is critical. Cleavage of this bond typically leads to a significant change in properties. nih.gov
An SAR campaign would involve creating a library of such derivatives and evaluating them in relevant biological assays, such as anti-inflammatory or enzyme inhibition assays, to build a comprehensive picture of how structure dictates function. biointerfaceresearch.com
Design and Synthesis of Analogs with Modified Glycone or Aglycone Moieties
The design of analogs with modified glycone (sugar) or aglycone (non-sugar) parts is a key strategy for optimizing the pharmacological properties of natural glycosides. oup.comptfarm.pl Such modifications can improve potency, selectivity, solubility, and pharmacokinetic profiles. colab.wsresearchgate.net
Glycone Modification: The sugar moiety in a glycoside is often crucial for its biological activity, influencing everything from solubility to target binding. oup.comresearchgate.net For this compound, the glycone is a specifically acylated α-L-rhamnopyranose unit. The design of glycone analogs could involve several approaches:
Sugar Scaffolding: Replacing the rhamnose with other sugars (e.g., glucose, xylose, or even unnatural sugar analogs) to determine the importance of the 6-deoxyhexose structure.
Acylation Pattern: Systematically altering the number and type of acyl groups on the sugar to fine-tune lipophilicity and interactions with biological targets.
Glycorandomization: An enzymatic approach using mutant glycosyltransferases could potentially be used to build libraries of this compound analogs with different sugar moieties attached, creating novel derivatives that are difficult to access through purely chemical means. oup.com
Aglycone Modification: The aglycone provides the core scaffold of the molecule. The iridoid aglycone is the active component after enzymatic cleavage in some biological contexts. nih.govnih.gov Modifying the aglycone can lead to profound changes in activity.
Core Simplification or Elaboration: Synthesizing analogs with a simplified or, conversely, a more complex cyclopenta[c]pyran ring system to probe the essential structural requirements.
Functional Group Alteration: Modifying the functional groups on the catalpol core, such as the epoxide or the hydroxyl groups, could alter target interactions and metabolic stability. For example, the synthesis of a Corey lactone analog from the iridoid aucubin (B1666126) demonstrates how the iridoid core can be chemically transformed into other important structural motifs. acs.org
The design and synthesis of such analogs, while challenging, are essential for developing new therapeutic agents based on the this compound scaffold and for gaining a deeper understanding of the molecular basis of its activity. jst.go.jp
Preclinical Pharmacological Investigations of Scrovalentinoside
In Vitro Anti-inflammatory Activity Assessments
In vitro studies have been instrumental in detailing the anti-inflammatory potential of scrovalentinoside at the cellular and molecular levels. These assessments have focused on its ability to modulate key inflammatory mediators and cellular processes.
Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IFN-γ, IL-1β, IL-2, IL-4)
This compound has demonstrated the ability to inhibit the production of several pro-inflammatory cytokines. nih.gov Research has shown that it can suppress the release of tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-1beta (IL-1β), interleukin-2 (B1167480) (IL-2), and interleukin-4 (IL-4). nih.gov This broad-spectrum inhibition of key signaling molecules in the inflammatory cascade suggests a significant potential for anti-inflammatory activity. Notably, this compound did not affect the production of the anti-inflammatory cytokine IL-10. nih.gov
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Effect of this compound | Reference |
|---|---|---|
| TNF-α | Inhibition | nih.gov |
| IFN-γ | Inhibition | nih.gov |
| IL-1β | Inhibition | nih.gov |
| IL-2 | Inhibition | nih.gov |
| IL-4 | Inhibition | nih.gov |
Modulation of Leukotriene B4 (LTB4) and Nitric Oxide (NO) Production
Further elucidating its anti-inflammatory mechanisms, this compound has been found to inhibit the production of other critical inflammatory mediators. Specifically, it has been shown to modulate the production of Leukotriene B4 (LTB4) and nitric oxide (NO). nih.gov LTB4 is a potent chemoattractant for neutrophils and other immune cells, while NO is a signaling molecule that can contribute to inflammation at high concentrations. creative-proteomics.commdpi.com The inhibition of both LTB4 and NO production by this compound points to its role in dampening the inflammatory response. nih.gov
Effects on Immune Cell Proliferation (e.g., Lymphocytes)
This compound has been observed to exert an inhibitory effect on the proliferation of lymphocytes. nih.gov In vitro studies using phytohemagglutinin-stimulated cells demonstrated that this compound could arrest the cell cycle in the G0/G1 phase. nih.gov While stimulated cells typically progress to the S and G2/M phases, treatment with this compound (at a concentration of 100 microM) caused them to remain in the G0/G1 phase, thereby reducing lymphocyte proliferation, particularly within the first 48 hours of treatment. nih.gov
Impact on Macrophage Activation and Inflammatory Response (e.g., LPS-stimulated RAW 264.7 cells)
The impact of this compound on macrophage function has been investigated using models such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While direct studies on this compound's effect on this specific cell line are limited in the provided search results, the general anti-inflammatory properties of compounds from the Scrophularia genus suggest a potential for such activity. researchgate.netdntb.gov.ua For instance, extracts from other Scrophularia species have been shown to suppress pro-inflammatory mediators like nitric oxide and prostaglandins (B1171923) in macrophages. researchgate.net LPS is a potent activator of macrophages, leading to the production of various inflammatory mediators. nih.govjournal-dtt.orgbiomolther.org The ability of this compound to inhibit mediators like NO in other contexts suggests it may also modulate macrophage activation. nih.gov
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are crucial in the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation. nih.govrootspress.orgnih.gov While direct evidence for this compound's inhibitory effect on COX and LOX enzymes is not explicitly detailed in the search results, the finding that it inhibits the production of LTB4, a product of the LOX pathway, suggests a potential interaction with this enzymatic cascade. nih.govresearchgate.net Further research is needed to conclusively determine the direct inhibitory activity of this compound on COX and LOX enzymes.
In Vivo Models of Inflammation and Immunomodulation
The anti-inflammatory and immunomodulatory properties of this compound have also been evaluated in various in vivo experimental models. These studies provide a more comprehensive understanding of its potential therapeutic effects in a whole-organism context.
In models of delayed-type hypersensitivity, this compound has been shown to be effective. It successfully reduced edema induced by oxazolone (B7731731) and sheep red blood cells. nih.gov This effect was most prominent during the inflammatory response phase, with no significant activity observed during the earlier induction phase of the hypersensitivity reaction. nih.gov These findings indicate that this compound can effectively reduce both swelling and cellular infiltration at the site of inflammation in living organisms. nih.gov
Table 2: In Vivo Effects of this compound in Delayed-Type Hypersensitivity Models
| Model | Effect of this compound | Reference |
|---|---|---|
| Oxazolone-induced edema | Reduction of edema | nih.gov |
Acute Inflammatory Responses (e.g., TPA-induced Ear Edema, Carrageenan-induced Paw Edema)
This compound, an iridoid glycoside isolated from Scrophularia species, has been evaluated in various preclinical models of acute inflammation. tandfonline.comnih.gov Acute inflammation is the body's immediate response to injury, characterized by redness, heat, swelling, and pain, resulting from increased blood flow and vascular permeability. wikipedia.orgteachmesurgery.commhmedical.com
In the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, a standard assay for topical acute inflammation, this compound has demonstrated anti-inflammatory activity. tandfonline.comresearchgate.netbmbreports.orgfrontiersin.org This model induces an inflammatory response characterized by edema and the infiltration of inflammatory cells, particularly neutrophils. bmbreports.orgfrontiersin.org Studies have shown that saponins (B1172615) isolated alongside this compound from Scrophularia auriculata ssp. pseudoauriculata significantly inhibited TPA-induced ear edema. nih.gov
Another widely used model for acute inflammation is the carrageenan-induced paw edema test in rodents. mdpi.comcriver.comnih.gov The injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response. mdpi.com The initial phase involves the release of histamine (B1213489) and serotonin, while the later phase is mediated by prostaglandins and involves the migration of neutrophils to the inflamed site. mdpi.complos.orgnih.gov Research has indicated that saponins, co-isolated with this compound, were effective in reducing carrageenan-induced paw edema. nih.gov
| Model | Observed Effect of Related Compounds (Saponins) | Reference |
|---|---|---|
| TPA-induced Mouse Ear Edema | Significant inhibition of edema | nih.gov |
| Carrageenan-induced Paw Edema | Significant inhibition of edema | nih.gov |
Chronic Inflammation Models
The anti-inflammatory potential of this compound has also been assessed in models of chronic inflammation. nih.govcapes.gov.br Chronic inflammation is a prolonged inflammatory response that involves a progressive shift in the type of cells present at the site of inflammation, including mononuclear cells, and can lead to tissue destruction. wikipedia.orgunar.ac.id
This compound, along with other compounds from Scrophularia auriculata ssp. pseudoauriculata, was studied in different models of chronic inflammation. nih.gov These investigations have provided insights into the compound's ability to modulate long-lasting inflammatory processes. capes.gov.br
Delayed-Type Hypersensitivity (DTH) Reactions (e.g., Oxazolone, Sheep Red Blood Cells)
This compound has shown notable activity in models of delayed-type hypersensitivity (DTH), a cell-mediated immune response that takes 24-72 hours to develop. nih.govmedscape.comwikipedia.orgwikipedia.org DTH reactions are driven by T-lymphocytes and macrophages and are a key defense mechanism against intracellular pathogens. medscape.comwikipedia.org
In the oxazolone-induced DTH model in mice, a classic model of contact hypersensitivity, this compound demonstrated significant anti-inflammatory effects. nih.govgyanvihar.org It was found to reduce the ear edema induced by oxazolone. nih.gov This effect was observed during the inflammatory response phase of the DTH reaction. nih.gov The repeated application of oxazolone can induce chronic contact dermatitis, characterized by sustained ear swelling and significant infiltration of inflammatory cells. gyanvihar.orgnih.govsemanticscholar.org
Furthermore, this compound was effective in the sheep red blood cell (SRBC)-induced DTH model, where it also reduced edema. nih.gov The compound's action in these models points to its ability to modulate the later stages of the cell-mediated immune response. nih.gov
| DTH Model | Effect of this compound | Reference |
|---|---|---|
| Oxazolone-induced Ear Edema | Reduced edema | nih.gov |
| Sheep Red Blood Cell (SRBC)-induced Paw Edema | Reduced edema | nih.gov |
Assessments of Cellular Infiltration in Inflammatory Sites
A key aspect of inflammation is the migration of leukocytes from the bloodstream into the injured tissue. teachmesurgery.com this compound has been shown to suppress this cellular infiltration in inflammatory sites. capes.gov.brnih.govsemanticscholar.org
In DTH models, this compound not only reduced edema but also decreased the infiltration of cells into the inflamed tissue. nih.govnih.gov Histological analysis of ear sections from oxazolone-treated mice showed that related compounds reduced the infiltration of macrophages and neutrophils. skinident.world Specifically, this compound has been shown to reduce the infiltration of T-lymphocytes. researchgate.net This suppression of cellular infiltration is a significant component of its anti-inflammatory activity. capes.gov.brsemanticscholar.org
Exploration of Other Preclinical Biological Activities
Anticancer and Cytotoxic Potential (e.g., Inhibition of Cancer Cell-Induced Circular Chemorepellent Induced Defects)
This compound has been investigated for its potential in oncology, specifically its ability to interfere with processes related to tumor invasiveness. researchgate.netnih.govfrontiersin.orgpatrinum.ch One area of research has been its effect on the formation of circular chemorepellent induced defects (CCIDs). researchgate.netnih.govresearchgate.net CCIDs are gaps created in the endothelial barrier by cancer cells, which may represent entry points for tumor cells into the vasculature, a critical step in metastasis. researchgate.netnih.govresearchgate.net
A methanolic extract of Scrophularia lucida, containing this compound, was found to attenuate the formation of CCIDs induced by cancer cells in a lymph endothelial cell barrier model. researchgate.netnih.gov However, when the pure compounds were tested, the activity of this compound in this assay was found to be less potent compared to the flavonoid hispidulin (B1673257), which was also identified in the active fraction. researchgate.netnih.gov
Antiprotozoal and Antimicrobial Properties
The genus Scrophularia is known to produce compounds with a range of biological activities, including antiprotozoal and antimicrobial effects. tandfonline.comnih.govresearchgate.net Research into various species of Scrophularia has revealed the presence of compounds with activity against protozoa and microbes. worldwidejournals.compsu.edu While the broader class of iridoids and other compounds from Scrophularia have shown these properties, specific data on the direct antiprotozoal and antimicrobial activity of this compound is still emerging. nih.govnih.gov For instance, resin glycosides from Scrophularia cryptophila have demonstrated potent antiprotozoal and antimicrobial activities. nih.govpsu.edu
Hepatoprotective Effects in Experimental Models
While specific studies focusing exclusively on the hepatoprotective effects of isolated this compound are not extensively detailed in publicly available literature, the broader context of research on Scrophularia species provides a basis for its potential in this area. Various pharmacological studies have indicated that extracts from the Scrophularia genus possess hepatoprotective properties. nih.gov This activity is often evaluated in preclinical animal models where liver damage is induced by known hepatotoxins.
Commonly used in vivo models for assessing hepatoprotective potential involve the administration of substances like carbon tetrachloride (CCl4), ethanol (B145695), or paracetamol to induce liver injury in rodents. nih.govinnovareacademics.inglobalresearchonline.net The CCl4 model is widely used because its metabolite, a trichloromethyl radical, causes peroxidative degradation of lipids in the endoplasmic reticulum membrane, leading to liver damage that histologically resembles viral hepatitis. globalresearchonline.net The protective effect of a test compound is then measured by its ability to mitigate the damage. Key biochemical markers analyzed in serum include levels of liver enzymes such as serum glutamic-oxaloacetic transaminase (SGOT), serum glutamic pyruvic transaminase (SGPT), and alkaline phosphatase (ALP), as well as total bilirubin. nih.govinnovareacademics.in A significant reduction in these markers by the test compound indicates a hepatoprotective effect. nih.gov
In vitro assays, such as those using primary hepatocyte cultures, also serve as valuable models for investigating mechanisms of liver protection at the cellular level. nih.gov These models allow for the study of a compound's ability to protect liver cells from damage induced by various chemical toxins. For instance, studies on related plant extracts have shown that they can regulate the levels of hepatic microsomal drug-metabolizing enzymes, which are affected by toxins like CCl4. nih.gov
Table 1: Common Experimental Models for Hepatoprotective Activity Screening
| Model Type | Inducing Agent | Key Assessment Parameters | Rationale |
|---|---|---|---|
| In Vivo | Carbon Tetrachloride (CCl4) | Serum liver enzymes (SGPT, SGOT, ALP), bilirubin, liver histology, liver weight. nih.govglobalresearchonline.net | CCl4 induces free-radical-mediated lipid peroxidation, causing severe hepatocellular damage that mimics toxic hepatitis. globalresearchonline.netbioline.org.br |
| Ethanol | Serum liver enzymes, total protein, liver histology. nih.govinnovareacademics.in | Chronic ethanol administration leads to fatty liver changes and oxidative stress, relevant for alcohol-induced liver disease. nih.gov | |
| Paracetamol | Serum liver enzymes, bilirubin, total protein. nih.govinnovareacademics.in | High doses of paracetamol overwhelm metabolic pathways, leading to a toxic metabolite that causes acute liver necrosis. innovareacademics.in | |
| In Vitro | Primary Hepatocyte Culture | Cell viability, enzyme leakage (e.g., LDH), levels of drug-metabolizing enzymes. nih.gov | Allows for direct assessment of cytoprotective effects and mechanisms against specific toxins at the cellular level. nih.gov |
General Immunomodulatory Characteristics
This compound has demonstrated significant immunomodulatory activity, primarily characterized by its anti-inflammatory effects and its influence on lymphocyte function. nih.govmdpi.com A key aspect of its mechanism is the targeted inhibition of pro-inflammatory mediators. nih.gov In experimental settings, this compound has been shown to inhibit the production of a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-1beta (IL-1β), IL-2, and IL-4. nih.gov It also suppresses other inflammatory molecules like leukotriene B4 (LTB₄) and nitric oxide (NO). nih.gov
Notably, its inhibitory action appears selective. While it effectively downregulates numerous pro-inflammatory cytokines, it does not affect the production of the anti-inflammatory cytokine IL-10. nih.gov This suggests a mechanism that targets inflammatory pathways without compromising certain regulatory immune responses. Cytokines are crucial signaling proteins that orchestrate the immune response; pro-inflammatory cytokines amplify the response, while anti-inflammatory ones dampen it. wikipedia.orgnih.gov By selectively inhibiting the former, this compound can modulate an overactive immune response.
Furthermore, this compound impacts the cellular components of the immune system. In vitro studies have revealed that it reduces lymphocyte proliferation. nih.gov In experiments using lymphocytes stimulated with phytohemagglutinin, this compound was found to halt the cell cycle in the G₀/G₁ phase, preventing cells from progressing to the S and G₂/M phases of division. nih.gov This anti-proliferative effect on lymphocytes is a key component of its immunomodulatory profile. nih.govfrontiersin.org
Table 2: Effects of this compound on Immune Mediators and Cells
| Target Mediator/Cell | Observed Effect | Significance in Immunomodulation | Reference |
|---|---|---|---|
| TNF-α | Inhibition | Reduction of a key pro-inflammatory cytokine. wikipedia.org | nih.gov |
| IFN-γ | Inhibition | Downregulation of a cytokine central to cell-mediated immunity. nih.gov | nih.gov |
| IL-1β | Inhibition | Suppression of a potent pyrogenic and pro-inflammatory cytokine. nih.gov | nih.gov |
| IL-2 | Inhibition | Reduction of a key T-cell growth factor, limiting lymphocyte proliferation. | nih.gov |
| IL-4 | Inhibition | Downregulation of a cytokine involved in Th2 responses and allergy. | nih.gov |
| IL-10 | No effect | Spares a key anti-inflammatory cytokine, suggesting selective action. nih.gov | nih.gov |
| Nitric Oxide (NO) | Inhibition | Reduction of an inflammatory mediator. | nih.gov |
| Leukotriene B4 (LTB₄) | Inhibition | Suppression of a potent lipid mediator of inflammation. | nih.gov |
| Lymphocytes | Inhibition of proliferation (cell cycle arrest at G₀/G₁) | Attenuation of the adaptive immune response by limiting clonal expansion. nih.gov | nih.gov |
Antioxidant Capacity and Mechanisms (indirectly via Scrophularia extracts)
While direct studies on the antioxidant capacity of pure this compound are limited, extensive research on extracts from various Scrophularia species, from which this compound is derived, indicates significant antioxidant potential. This activity is generally attributed to the presence of phenolic compounds, such as flavonoids and phenolic acids, within the extracts. nih.govrasayanjournal.co.in
The primary mechanism of antioxidant action observed in Scrophularia extracts is free-radical scavenging. nih.gov This has been demonstrated using common in vitro antioxidant assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity assay. nih.govnih.gov In this method, the ability of the extract to donate a hydrogen atom or electron to the stable DPPH radical is measured spectrophotometrically, with a stronger effect indicated by a lower IC₅₀ value (the concentration required to scavenge 50% of the radicals). nih.gov
Studies on different extracts (e.g., methanolic, ethanolic, aqueous) from species like Scrophularia striata and Scrophularia umbrosa have shown that they reduce DPPH radicals in a concentration-dependent manner. nih.govnih.gov The antioxidant capacity is often correlated with the total phenolic content of the extracts, as these compounds are known to be effective radical scavengers. researchgate.net However, some research has noted that a direct positive relationship between total phenolic content and antioxidant activity is not always observed, suggesting that the specific types of phenolic compounds or the presence of other non-phenolic antioxidants may also play a crucial role. nih.gov
Table 3: Antioxidant Activity of Various Scrophularia Extracts (DPPH Assay)
| Scrophularia Species | Extract/Fraction | Antioxidant Activity (IC₅₀ or RC₅₀) | Reference |
|---|---|---|---|
| S. umbrosa (Rhizome) | 20% MeOH-water fraction | 0.019 ± 0.0004 mg/mL | nih.gov |
| S. striata (Aerial parts) | Methanol-water fraction | 226.8 µg/mL | researchgate.net |
| S. striata (Aerial parts) | Total methanol (B129727) extract | 283.66 µg/mL | researchgate.net |
| S. striata (Aerial parts) | Water fraction | 299.4 µg/mL | researchgate.net |
Inhibition of Contact Dermatitis Reactions in Preclinical Models
This compound has been identified as a potent inhibitor of contact dermatitis reactions in preclinical research. skinident.world Its efficacy has been demonstrated in established animal models of delayed-type hypersensitivity (DTH), which is the immunological mechanism underlying allergic contact dermatitis. nih.govfraunhofer.de
The primary model used to evaluate this activity is the oxazolone-induced contact dermatitis model in mice. nih.govpharmacologydiscoveryservices.com In this model, an animal is first sensitized with a topical application of oxazolone, and a subsequent challenge application to the ear elicits a DTH reaction, characterized by inflammation, edema (swelling), and cellular infiltration. pharmacologydiscoveryservices.comcriver.com This model is highly relevant as it mimics the key features of the human condition, which involves a T-cell mediated immune response. skinident.worldfraunhofer.de
Studies have shown that this compound significantly reduces the inflammatory response in this model. nih.gov When applied topically, it effectively decreased the ear edema induced by oxazolone. nih.gov The inhibitory effect was observed during the elicitation phase (the inflammatory response itself), while no significant activity was noted during the earlier sensitization phase. nih.gov This indicates that this compound acts by suppressing the inflammatory cascade rather than preventing the initial immune sensitization. Beyond reducing swelling, the compound was also found to diminish the infiltration of immune cells into the inflamed tissue, a key histological feature of contact dermatitis. nih.gov
Table 4: Preclinical Evaluation of this compound in Contact Dermatitis
| Experimental Model | Key Findings for this compound | Mechanism of Action | Reference |
|---|
Experimental Design and Methodological Rigor in Preclinical Studies
The preclinical investigation of natural compounds like this compound relies on robust experimental designs and rigorous methodologies to ensure the validity and reproducibility of the findings. alanmaloney.comiaea.org This involves the careful selection of biological models and the application of appropriate statistical analyses for data interpretation. numberanalytics.compharmasalmanac.com
Selection and Justification of In Vitro and In Vivo Models
The selection of experimental models in the pharmacological investigation of this compound is guided by the specific biological activity being studied. A combination of in vitro and in vivo models is typically used to build a comprehensive profile of the compound's effects, from cellular mechanisms to systemic responses.
In Vitro Models: These models are essential for elucidating cellular and molecular mechanisms of action in a controlled environment.
Immunomodulation/Inflammation: Cultures of immune cells, such as macrophages or peripheral blood mononuclear cells, are frequently used. bioline.org.brmdpi.com Stimulation with lipopolysaccharide (LPS) induces a strong inflammatory response, allowing researchers to measure the inhibitory effect of a compound on the production of cytokines (e.g., TNF-α, IL-1β) and other inflammatory mediators. bioline.org.br To assess effects on the adaptive immune system, mitogen-induced lymphocyte proliferation assays are employed. In these assays, lymphocytes are stimulated to divide, and the ability of a compound like this compound to arrest this proliferation provides insight into its immunosuppressive potential. nih.gov
Antioxidant Capacity: Chemical-based assays like the DPPH method are standard for rapidly screening the free-radical scavenging ability of compounds or extracts. nih.govrasayanjournal.co.in
In Vivo Models: Animal models are indispensable for understanding the physiological effects of a compound in a complex living system.
Hepatoprotection: Rodent models of chemically-induced liver toxicity (e.g., using CCl4 or ethanol) are the standard for evaluating hepatoprotective agents. nih.govinnovareacademics.in These models are justified because they replicate the pathological features of human liver diseases, such as inflammation, necrosis, and fibrosis, allowing for the assessment of biochemical and histological outcomes. globalresearchonline.net
Contact Dermatitis/DTH: The oxazolone-induced mouse model is a cornerstone for studying allergic contact dermatitis. pharmacologydiscoveryservices.comnih.gov It is a well-validated model of DTH that effectively mimics the T-cell-mediated sensitization and elicitation phases of the human allergic response, making it suitable for screening anti-inflammatory and immunomodulatory drugs. fraunhofer.decriver.comneurofit.com
Table 5: Justification of Preclinical Models Used in Scrophularia Research
| Model | Application | Endpoints Measured | Justification & Relevance |
|---|---|---|---|
| LPS-Stimulated Macrophages (In Vitro) | Anti-inflammatory/ Immunomodulatory | Cytokine levels (TNF-α, IL-1β), NO production. bioline.org.br | Replicates the innate immune response to bacterial components; ideal for screening inhibitors of inflammatory mediators. bioline.org.br |
| Lymphocyte Proliferation Assay (In Vitro) | Immunomodulatory | Cell cycle progression, DNA synthesis. nih.gov | Assesses impact on adaptive immunity by measuring the ability to control T-cell clonal expansion. frontiersin.org |
| DPPH Assay (In Vitro) | Antioxidant | Radical scavenging activity (IC₅₀). nih.gov | A rapid, reliable chemical assay to quantify free-radical scavenging potential. rasayanjournal.co.in |
| CCl4-Induced Hepatotoxicity (In Vivo) | Hepatoprotective | Serum liver enzymes, liver histology. nih.govglobalresearchonline.net | A well-established model of toxin-induced oxidative liver injury, relevant for screening protective agents. globalresearchonline.netbioline.org.br |
| Oxazolone-Induced Dermatitis (In Vivo) | Anti-inflammatory/ Anti-allergy | Ear thickness/swelling, cellular infiltration. nih.govpharmacologydiscoveryservices.com | A classical and translatable model of delayed-type hypersensitivity (DTH), mimicking human allergic contact dermatitis. fraunhofer.deneurofit.com |
Statistical Approaches and Data Interpretation
In studies investigating compounds like this compound, data are typically first summarized using descriptive statistics . This includes measures of central tendency (e.g., mean) and measures of variability (e.g., standard deviation [SD] or standard error of the mean [SEM]) to describe the data from each experimental group.
To test hypotheses, inferential statistics are employed.
When comparing the means between two groups (e.g., a vehicle control group vs. a this compound-treated group), a t-test is often used.
For comparing the means of three or more groups (e.g., control, low dose, and high dose), an Analysis of Variance (ANOVA) is the appropriate method, often followed by post-hoc tests to identify which specific groups differ from one another. numberanalytics.com
The interpretation of these tests relies on the p-value . A result is typically considered statistically significant if the p-value is below a predetermined threshold, commonly p < 0.05. pharmacologydiscoveryservices.com This indicates that the observed difference is unlikely to have occurred by random chance. Findings are often presented in the context of dose-dependency, where increasing doses of a compound result in a greater effect, which strengthens the evidence for its activity. chayon.co.kr
Table 6: Common Statistical Concepts in Preclinical Research
| Statistical Concept | Description | Application Example |
|---|---|---|
| Descriptive Statistics | Methods to summarize and organize data. | Calculating the mean ± SEM for ear thickness in control and treated mouse groups. |
| Inferential Statistics | Methods to make predictions or inferences about a population from a sample. | Using a t-test to determine if the observed difference in mean ear thickness between groups is statistically significant. |
| Hypothesis Testing | A formal procedure to test an idea or hypothesis. | Testing the null hypothesis that this compound has no effect on cytokine production versus the alternative hypothesis that it does. |
| p-value | The probability of obtaining the observed results, or more extreme, if the null hypothesis were true. | A p-value < 0.05 is generally used to reject the null hypothesis and conclude a significant effect. pharmacologydiscoveryservices.com |
| ANOVA | (Analysis of Variance) A statistical test used to compare the means of two or more groups. numberanalytics.com | Comparing the levels of a liver enzyme across a control group and multiple dose groups of this compound. |
| Dose-Dependent Manner | The observation that the magnitude of the effect of a drug increases as its concentration increases. chayon.co.kr | Showing that higher concentrations of a Scrophularia extract lead to greater scavenging of DPPH radicals. nih.gov |
Bias Mitigation and Reproducibility in Preclinical Research
The credibility of preclinical pharmacological investigations hinges on the rigorous application of methodologies designed to minimize bias and ensure that findings are reproducible. scribbr.com In the context of natural product research, such as studies involving this compound, addressing these issues is paramount to validate any potential therapeutic effects and justify further development. nih.govfrontiersin.org Key strategies in this endeavor include appropriate study design, randomization, blinding, and adequate sample size determination. researchgate.net
A significant challenge in the field of ethnopharmacology is the inconsistency in results across studies, which can often be attributed to a lack of standardized methodologies and reporting. frontiersin.orgnih.gov The overinterpretation of in vitro data and a lack of self-criticism in the evaluation of pharmacological data have been highlighted as concerns. nih.gov Therefore, adopting a robust framework for preclinical research on compounds like this compound is essential for generating reliable and meaningful scientific evidence.
Randomization
Random allocation of experimental units (e.g., animals) to treatment and control groups is a fundamental method to prevent selection bias. researchgate.net This ensures that any observed differences in outcomes between groups are more likely attributable to the intervention rather than to systematic differences between the groups at the start of the study. researchgate.net For instance, in a hypothetical preclinical study evaluating the anti-inflammatory effects of this compound, animals would be randomly assigned to receive either the compound, a placebo, or a positive control.
Table 1: Illustrative Example of Randomized Group Allocation
| Group | Treatment | Number of Animals | Allocation Method |
| 1 | Vehicle Control | 10 | Computer-Generated Random Numbers |
| 2 | This compound | 10 | Computer-Generated Random Numbers |
| 3 | Positive Control | 10 | Computer-Generated Random Numbers |
| This table is for illustrative purposes only and does not represent actual experimental data. |
Blinding
Blinding, or masking, involves withholding information about the assigned treatment from individuals involved in the study, such as the researchers administering the treatment, collecting the data, and assessing the outcomes. mindthegraph.comnih.gov This practice is crucial for preventing performance and detection bias, where knowledge of the treatment could consciously or unconsciously influence how the experiment is conducted or how results are interpreted. mindthegraph.comnih.gov In a double-blind study, neither the researchers nor the participants (if applicable in the experimental context) are aware of the treatment allocation. mindthegraph.com
Table 2: Example of Blinding Implementation in a Preclinical Study
| Role | Blinding Status | Justification |
| Animal Care Staff | Blinded | To prevent differential handling of animals based on treatment group. |
| Investigator (Dosing) | Blinded | To prevent bias in the administration of the test substance. |
| Outcome Assessor | Blinded | To ensure objective measurement of experimental endpoints without influence from knowledge of the treatment. mdpi.com |
| Data Analyst | Blinded | To prevent bias during statistical analysis of the results. |
| This table is for illustrative purposes only and does not represent actual experimental data. |
Sample Size Calculation
Determining the appropriate sample size for a study is a critical step to ensure that the research has sufficient statistical power to detect a true effect if one exists, while also avoiding the unnecessary use of animals. mdpi.comriskcalc.org An underpowered study with too few subjects may fail to detect a real effect, leading to a false-negative result, whereas an overly large sample size can be a waste of resources. mdpi.com The calculation of sample size typically depends on factors such as the expected effect size, the variability of the data, the desired level of statistical significance (alpha), and the desired power (1-beta). nih.govnih.gov
Table 3: Key Parameters for Sample Size Calculation
| Parameter | Definition | Example Value |
| Significance Level (α) | The probability of a Type I error (false positive). | 0.05 |
| Power (1-β) | The probability of detecting a true effect (avoiding a Type II error). | 0.80 (80%) |
| Effect Size | The magnitude of the difference between groups that is considered clinically or biologically meaningful. | Varies by endpoint |
| Standard Deviation (σ) | The variability of the outcome measure. | Estimated from pilot studies or previous literature. |
| This table is for illustrative purposes only and does not represent actual experimental data. |
Reproducibility and Transparent Reporting
Reproducibility, the ability for an independent researcher to obtain the same results by following the original study's methodology, is a cornerstone of scientific validation. scribbr.comosf.io To enhance reproducibility, it is essential to provide transparent and detailed reporting of all aspects of the research, including the experimental design, materials used, and methods of data collection and analysis. nih.gov This includes clear documentation of the chemical characterization of the natural product under investigation, such as this compound, to ensure the consistency of the test material across different studies. frontiersin.org The publication of both positive and negative or null findings is also crucial for preventing publication bias and providing a complete picture of the evidence. frontiersin.org
Mechanistic Elucidation of Scrovalentinoside S Biological Activities
Investigation of Intracellular Signaling Pathways
The anti-inflammatory effects of Scrovalentinoside are attributed to its ability to modulate complex intracellular signaling networks that are hyperactivated during inflammation. Research points towards its influence on the Nuclear Factor Kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.
The NF-κB family of transcription factors is a cornerstone of the inflammatory process, orchestrating the gene expression of numerous pro-inflammatory molecules, including cytokines, chemokines, and enzymes like iNOS and COX-2. nih.govmedchemexpress.com In a resting state, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, a signaling cascade leads to the release of NF-κB, which then translocates to the nucleus to activate its target genes. nih.gov
This compound has been shown to inhibit the production of several key pro-inflammatory cytokines that are known to be regulated by NF-κB, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-2 (B1167480) (IL-2). nih.gov This inhibitory action on downstream products strongly suggests that this compound interferes with the NF-κB signaling pathway. This is consistent with findings for other compounds isolated from the Scrophularia genus, which have been shown to exert their anti-inflammatory effects through the downregulation of NF-κB expression. nih.govscispace.com
The MAPK signaling cascades are critical upstream regulators that influence a variety of cellular processes, including inflammation and the activation of the NF-κB pathway. nih.govwikipedia.org Three major MAPK families have been characterized in mammalian cells: the classical MAPKs (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 kinases. abcam.com These kinases form a tiered signaling module where a MAPKKK activates a MAPKK, which in turn activates a specific MAPK. abcam.com Activation of these cascades by inflammatory stimuli leads to the phosphorylation and activation of various transcription factors, ultimately promoting the expression of inflammatory mediators. assaygenie.com
While direct phosphorylation studies on MAPK proteins by this compound are not extensively detailed, its known inhibitory effects on the downstream consequences of MAPK activation, such as the production of cytokines and the expression of iNOS and COX-2, imply an interaction. nih.govplos.org The regulation of these inflammatory cornerstones is a known outcome of MAPK signaling, suggesting that the anti-inflammatory activity of this compound is mediated, at least in part, through the modulation of the p38, ERK1/2, and/or JNK signaling cascades. nih.govplos.org
The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are pivotal in the metabolism of arachidonic acid into potent inflammatory mediators known as eicosanoids. nih.gov The COX pathway produces prostaglandins (B1171923), while the LOX pathway produces leukotrienes. nih.gov The inducible isoform of cyclooxygenase, COX-2, is particularly important during inflammation. plos.org
This compound has demonstrated a clear inhibitory effect on the lipoxygenase pathway by reducing the production of Leukotriene B4 (LTB₄). nih.gov LTB₄ is a potent chemoattractant for neutrophils and other immune cells, playing a significant role in the amplification of inflammatory responses. hanc.info While direct inhibition of COX enzymes was not explicitly detailed, the known anti-inflammatory profile of related iridoids, such as Harpagoside, includes the suppression of COX-2 expression. cairn.info Furthermore, studies on extracts from the related plant Scrophularia striata have shown an ability to reduce the production of Prostaglandin (B15479496) E2, a key product of COX-2 activity. semanticscholar.org
| Inflammatory Mediator | Pathway | Effect of this compound | Citation |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine (NF-κB/MAPK regulated) | Inhibited | nih.gov |
| Interferon-gamma (IFN-γ) | Cytokine | Inhibited | nih.gov |
| Interleukin-1beta (IL-1β) | Cytokine (NF-κB/MAPK regulated) | Inhibited | nih.gov |
| Interleukin-2 (IL-2) | Cytokine | Inhibited | nih.gov |
| Interleukin-4 (IL-4) | Cytokine | Inhibited | nih.gov |
| Leukotriene B4 (LTB₄) | Lipoxygenase (LOX) | Inhibited | nih.gov |
| Nitric Oxide (NO) | iNOS | Inhibited | nih.gov |
| Interleukin-10 (IL-10) | Anti-inflammatory Cytokine | No Effect | nih.gov |
Inducible nitric oxide synthase (iNOS) is an enzyme that is typically absent in resting cells but is expressed in response to inflammatory stimuli like cytokines and bacterial lipopolysaccharide (LPS). assaygenie.comscielo.br Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), a signaling molecule that contributes to vasodilation, cytotoxicity, and the inflammatory cascade. assaygenie.comnih.gov The expression of iNOS is primarily regulated at the transcriptional level, with the NF-κB and MAPK pathways playing essential roles in its induction. assaygenie.complos.org
Research has conclusively shown that this compound inhibits the production of nitric oxide in inflammatory models. nih.gov This reduction in NO levels indicates that this compound exerts a regulatory effect on the iNOS pathway, either by inhibiting the expression of the iNOS enzyme or by directly impeding its catalytic activity. nih.gov
Prostaglandins, particularly Prostaglandin E2 (PGE₂), are cardinal mediators of inflammation, contributing to the classic signs of redness, swelling, and pain. healthmatters.iosuffolkrootcanal.co.uk They are synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX-1 and COX-2) and specific prostaglandin synthases. suffolkrootcanal.co.uk The production of PGE₂ is significantly upregulated during inflammation, primarily through the induction of the COX-2 enzyme. healthmatters.io This process is itself driven by pro-inflammatory signals that activate the MAPK and NF-κB pathways. plos.org
Studies on this compound have demonstrated its ability to inhibit a wide range of pro-inflammatory mediators. nih.gov While the primary study abstract does not single out prostaglandins, related research on Scrophularia extracts confirms the inhibition of PGE₂ production. semanticscholar.org Given that NO can modulate prostaglandin biosynthesis and that this compound inhibits NO production, it is plausible that it also affects prostaglandin synthesis through this interconnected pathway. nih.govresearchgate.net
Regulation of Inducible Nitric Oxide Synthase (iNOS)
Cellular Targets and Cell Cycle Regulation (e.g., G0/G1 Phase Arrest, Lymphocyte Proliferation)
Beyond modulating signaling pathways, this compound directly targets the behavior of key immune cells. A hallmark of the adaptive immune response and chronic inflammation is the proliferation of lymphocytes. hanc.info The cell cycle is a tightly regulated process that governs cell division, progressing through G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis) phases. nih.gov The transition from the quiescent G0/G1 phase into the S phase is a critical checkpoint for proliferation. mdpi.com
This compound has been shown to be a potent inhibitor of lymphocyte proliferation in vitro. nih.gov In experiments using lymphocytes stimulated with phytohemagglutinin, a mitogen that induces T-cell division, this compound demonstrated a significant effect on cell cycle progression. nih.gov While stimulated cells normally transition from the G0/G1 phase to the S and G2/M phases to divide, treatment with this compound caused the cells to remain arrested in the G0/G1 phase. nih.gov This indicates that this compound's mechanism involves blocking the molecular signals required for cells to commit to DNA replication and division, thereby suppressing the clonal expansion of lymphocytes that perpetuates the inflammatory response. nih.gov
| Cellular Process | Experimental Model | Effect of this compound (100 µM) | Citation |
|---|---|---|---|
| Lymphocyte Proliferation | Phytohemagglutinin-stimulated lymphocytes | Reduced | nih.gov |
| Cell Cycle Progression | Phytohemagglutinin-stimulated lymphocytes | Arrested in G0/G1 phase | nih.gov |
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. ebrary.netmdpi.com This analysis provides insights into the binding affinity, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netfrontiersin.org For compounds like this compound, molecular docking can help identify potential protein targets responsible for its pharmacological effects.
While specific molecular docking studies detailing the interaction of this compound with particular protein targets are not extensively documented in the available literature, research on related compounds from the Scrophularia family provides a framework for how such investigations would proceed. researchgate.netresearchgate.net For instance, molecular docking analyses have been performed on other iridoid glycosides and compounds isolated from Scrophularia species against various enzymes and proteins involved in inflammation and bacterial activity, such as myeloperoxidase, topoisomerase II, and various cytokines. researchgate.netresearchgate.net These studies calculate binding energies and visualize the interactions between the compound and the amino acid residues in the target's active site. researchgate.netyoutube.com
A typical molecular docking analysis for this compound would involve:
Obtaining the 3D structure of this compound and potential protein targets from databases.
Using docking software (e.g., AutoDock, Molegro Virtual Docker) to predict the binding mode and energy. ebrary.net
Analyzing the resulting poses to identify key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, which are crucial for stabilizing the complex. researchgate.net
This analysis could elucidate how this compound inhibits pro-inflammatory enzymes or modulates signaling pathways at a molecular level. For example, docking it against a target like Interleukin-10 (IL-10) could reveal the structural basis for its potential immunomodulatory activity. ebrary.net
Table 1: Illustrative Example of Molecular Docking Data for Natural Compounds
This table demonstrates the typical data generated from a molecular docking study, using examples of target proteins relevant to the biological activities of compounds similar to this compound.
| Ligand | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Example) | Type of Interaction |
| Illustrative Compound A | Human Myeloperoxidase | 1DNU | -8.5 | HIS-95, ARG-239 | Hydrogen Bond |
| Illustrative Compound B | Human Topoisomerase II β | 4FM9 | -7.9 | ASP-558, LYS-560 | Electrostatic, H-Bond |
| Illustrative Compound C | MurA Enzyme | 1UAE | -6.7 | CYS-115, LYS-22 | Hydrogen Bond |
| Illustrative Compound D | S. epidermidis FtsZ | 4M8I | -6.2 | GLY-21, GLY-72 | Hydrophobic |
Note: This table is for illustrative purposes to show the type of data obtained from molecular docking. Specific binding energies and interacting residues for this compound require dedicated computational studies.
Gene Expression Profiling and Proteomic Studies (e.g., Western Blotting, ELISA)
Gene expression profiling is the simultaneous measurement of the activity of thousands of genes to create a global picture of a cell's function. wikipedia.orgthermofisher.com Techniques like RNA-Sequencing (RNA-Seq) and DNA microarrays can reveal which genes are turned "on" or "off" in response to treatment with a compound like this compound. frontiersin.org Proteomic studies, on the other hand, focus on the large-scale study of proteins, including their expression levels and post-translational modifications. Common proteomic techniques include Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Direct and comprehensive gene expression or proteomic studies specifically investigating the effects of this compound are not widely detailed in the current body of scientific literature. However, the known biological activities of this compound, such as its anti-inflammatory properties, suggest clear applications for these techniques. tandfonline.comeurekaselect.com For instance, this compound has been shown to inhibit the production of pro-inflammatory mediators. eurekaselect.com The mechanisms underlying this inhibition can be elucidated using the following methods:
ELISA: This technique is used to quantify the concentration of specific proteins, such as cytokines, in a sample. An ELISA-based study could measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) produced by immune cells (like macrophages) with and without this compound treatment. A reduction in pro-inflammatory cytokines would provide a quantitative measure of its anti-inflammatory effect. nih.gov
Western Blotting: This method is used to detect specific proteins in a sample and can indicate changes in protein expression levels. For example, to understand the mechanism of this compound's anti-inflammatory action, Western blotting could be used to assess its effect on the expression of key inflammatory pathway proteins like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), or components of the NF-κB signaling pathway. nih.govmdpi.com
Gene Expression Profiling: A broader, more exploratory approach would involve using RNA-Seq to analyze how this compound affects the entire transcriptome of immune cells. This could identify novel signaling pathways and gene networks modulated by the compound, offering a comprehensive view of its mechanism of action beyond currently known targets. nih.gov
These studies are essential for moving from observing a biological effect (e.g., anti-inflammation) to understanding the precise molecular events that cause it.
Table 2: Illustrative Example of Proteomic Analysis Data
This table exemplifies how data from proteomic techniques like ELISA or Western Blotting might be presented to show the effect of this compound on inflammatory markers.
| Protein Target | Analytical Technique | Cell Type | Result of this compound Treatment (Hypothetical) | Implied Biological Effect |
| TNF-α (Tumor Necrosis Factor-alpha) | ELISA | Macrophages | Significant decrease in secreted protein levels. | Inhibition of a key pro-inflammatory cytokine. |
| iNOS (Inducible Nitric Oxide Synthase) | Western Blot | Macrophages | Dose-dependent reduction in protein expression. | Reduction of inflammatory mediator (NO) production. |
| COX-2 (Cyclooxygenase-2) | Western Blot | Fibroblasts | Downregulation of protein expression. | Inhibition of prostaglandin synthesis. |
| IL-10 (Interleukin-10) | ELISA | T-cells | Increased secretion of protein. | Promotion of an anti-inflammatory response. |
Note: This table is hypothetical and serves to illustrate how proteomic data would be interpreted in the context of this compound research. Actual results would depend on experimental validation.
Analytical Methodologies for Scrovalentinoside Research and Quality Control
Advanced Chromatographic Techniques for Quantification and Purity Assessment
Chromatography is a fundamental technique for separating individual components from a mixture. libretexts.org For a compound like Scrovalentinoside, which is often found alongside other structurally similar natural products in plants of the Scrophularia genus, high-resolution separation is essential. frontiersin.orgselcuk.edu.tr
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. oxfordindices.comwikipedia.org It utilizes high pressure to pump a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org The separation is achieved based on the differential interactions of the sample components with the stationary phase. libretexts.org
In the context of this compound analysis, HPLC is frequently coupled with various detectors for identification and quantification. selcuk.edu.trresearchgate.net Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar aqueous-organic mixture, is commonly used. mdpi.com
HPLC with UV/Diode-Array Detectors (DAD): This is a common configuration for quantifying phytoconstituents. researchgate.net The DAD detector can measure absorbance across a wide range of UV-Vis wavelengths simultaneously, which aids in both the identification and purity assessment of the eluted compounds. oxfordindices.com For instance, HPLC-DAD has been successfully used to analyze extracts from Scrophularia species, the genus from which this compound is isolated. frontiersin.orgselcuk.edu.tr
HPLC with Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for both quantification and structural confirmation. frontiersin.org This hyphenated technique, often utilizing electrospray ionization (ESI), allows for the sensitive detection and identification of compounds based on their mass-to-charge ratio (m/z). frontiersin.orgmdpi.com It is particularly effective for analyzing complex extracts and identifying known compounds like this compound within a mixture. frontiersin.orgnih.gov
Table 1: Example Parameters for HPLC Analysis of Scrophularia Extracts
| Parameter | Description | Reference |
|---|---|---|
| Column | C18 (Reversed-Phase) | cabidigitallibrary.org |
| Mobile Phase | Gradient elution using water (often with an additive like formic acid) and acetonitrile. | cabidigitallibrary.org |
| Flow Rate | Typically in the range of 0.25 - 1.0 mL/min. | cabidigitallibrary.org |
| Detection | Diode-Array Detector (DAD) or Mass Spectrometry (MS). | frontiersin.orgselcuk.edu.tr |
| Purpose | Separation, identification, and quantification of iridoids and other phytochemicals. | selcuk.edu.trresearchgate.net |
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. mdpi.com It is particularly well-suited for volatile and semi-volatile compounds, such as those found in the essential oils of plants. mdpi.comnih.gov
This compound, being a large, polar, and non-volatile iridoid glycoside, is not directly amenable to GC analysis. naturalproducts.net The technique is, however, highly relevant in the broader phytochemical analysis of Scrophularia species. GC coupled with Mass Spectrometry (GC-MS) is the standard method for identifying the constituents of the essential oils extracted from these plants. mdpi.comnih.gov For this compound itself to be analyzed by GC, it would require chemical derivatization to convert it into a more volatile and thermally stable form, a process that is not commonly reported for this compound. Therefore, GC's role is confined to analyzing the volatile fraction of the source material, not the iridoid glycoside directly.
Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines aspects of both gas and liquid chromatography. teledynelabs.comwikipedia.org It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC is known for its high efficiency, rapid analysis times, and reduced use of organic solvents, making it a "green" analytical technique. americanpharmaceuticalreview.comchromatographyonline.com
While specific applications of SFC for the direct analysis of this compound are not extensively documented in the provided literature, the technique holds significant promise. SFC is particularly adept at separating complex mixtures and is widely used for the analysis and purification of chiral compounds in the pharmaceutical industry. wikipedia.orgamericanpharmaceuticalreview.com Given the complexity of natural product extracts, SFC could offer a valuable, high-throughput alternative to HPLC for the separation and purity assessment of this compound and related iridoids from Scrophularia extracts. rsc.org Its ability to use a wide range of stationary phases, similar to HPLC, makes it a versatile platform for medicinal plant analysis. chromatographyonline.comrsc.org
Gas Chromatography (GC) for Volatile Components (if applicable to derivatives)
Comprehensive Spectroscopic Analytical Approaches
Spectroscopic methods are indispensable for the structural elucidation and absolute quantification of natural products.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the chemical structure of organic molecules, including this compound. frontiersin.org Beyond structural analysis, NMR can be used as a powerful quantitative tool, a technique known as quantitative NMR (qNMR). nih.govamericanpharmaceuticalreview.com
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. resolvemass.cafujifilm.com This allows for the determination of the absolute concentration or purity of a compound in a sample. resolvemass.ca Unlike chromatographic methods, qNMR does not necessarily require a reference standard of the analyte itself. resolvemass.ca Instead, a certified internal standard of known concentration is added to the sample, and the concentration of the analyte is calculated by comparing the integral of its characteristic signal to the integral of a signal from the internal standard. resolvemass.cafujifilm.com This makes qNMR a highly accurate and traceable method for purity assessment and content determination of isolated natural products like this compound. nih.govfujifilm.com
Table 2: Key Features of Quantitative NMR (qNMR)
| Feature | Description | Reference |
|---|---|---|
| Principle | Signal area is directly proportional to the number of nuclei. | americanpharmaceuticalreview.comfujifilm.com |
| Quantification | Absolute quantification is possible using a known concentration of an internal standard. | resolvemass.ca |
| Non-destructive | The sample can be recovered and used for further analyses after the measurement. | americanpharmaceuticalreview.comresolvemass.ca |
| Versatility | Can be used to determine the purity and concentration of a wide variety of compounds. | fujifilm.com |
| Traceability | Can provide metrologically traceable results when using a certified reference material as the standard. | fujifilm.com |
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification, quantification, and structural elucidation of compounds in complex biological and chemical samples. mdpi.com
For this compound, advanced MS techniques, particularly when coupled with liquid chromatography (LC-MS), are vital for trace analysis and metabolite profiling in plant extracts. frontiersin.orgmdpi.comnih.gov
LC-ESI-MS/MS: This is a prevalent method for analyzing compounds in Scrophularia extracts. mdpi.comnih.gov Electrospray ionization (ESI) is a soft ionization technique that allows large, non-volatile molecules like this compound to be ionized directly from a liquid solution with minimal fragmentation. frontiersin.org
Tandem Mass Spectrometry (MS/MS or MSn): This technique involves multiple stages of mass analysis. frontiersin.org A precursor ion (e.g., the molecular ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint that is highly specific to the compound, enabling its unambiguous identification in a complex mixture and helping to elucidate its structure. frontiersin.org For this compound, positive ion ESI-MS has shown the formation of an ammonium (B1175870) adduct [M+NH₄]⁺, which can be further fragmented to yield characteristic product ions. frontiersin.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which further aids in confirming the elemental composition of the molecule. frontiersin.org
Table 3: Mass Spectrometric Data for this compound
| Ionization Mode | Precursor Ion Observed | m/z | Product Ions (from MS²) | m/z | Reference |
|---|---|---|---|---|---|
| Positive ESI | [M+NH₄]⁺ | 770.3 | [M+NH₄ - C₁₅H₁₈O₈]⁺ | 391.1 | frontiersin.org |
| Negative ESI | [M+Cl]⁻ | 787.3 | - | - | frontiersin.org |
Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy) in Complex Matrices
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful non-destructive tools for the analysis of chemical compounds within complex matrices, such as plant extracts. spectroscopyonline.comupdatepublishing.com These methods provide a molecular fingerprint based on the vibrational modes of a molecule, allowing for identification and characterization. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. In the context of analyzing natural product extracts for compounds like this compound, FT-IR can identify the presence of specific functional groups. ijprt.orgnih.gov For instance, the FT-IR spectrum of a plant extract containing this compound would be expected to show characteristic absorption bands corresponding to the various functional groups within its structure, such as hydroxyl (O-H), carbonyl (C=O), and ether (C-O) groups.
The analysis of complex matrices, such as crude plant extracts, by FT-IR often involves comparing the spectrum of the extract to that of a purified standard of the target compound. updatepublishing.com However, the complexity of the matrix can lead to overlapping bands, making definitive identification challenging without prior chromatographic separation. researchgate.net Matrix isolation (MI) FT-IR spectroscopy, where molecules are trapped in a solid, inert gas matrix at low temperatures, can provide more resolved spectra by minimizing intermolecular interactions. jyu.finih.gov This technique allows for a more detailed comparison with theoretical vibrational frequencies calculated using computational methods. nih.govmdpi.com
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum. mdpi.com When analyzing complex mixtures, Raman spectroscopy can offer high selectivity for certain compounds, even in the presence of water, which has a weak Raman signal. researchgate.net
The application of Raman spectroscopy for the analysis of this compound in plant extracts would involve identifying characteristic Raman bands of the purified compound and then searching for these bands in the spectrum of the extract. mdpi.com The polyene chain structure in some natural products makes them particularly sensitive to Raman spectroscopy. mdpi.com Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be employed to enhance the signal of target analytes at low concentrations. spectroscopyonline.com The combination of Raman spectroscopy with chemometric methods, such as principal component analysis (PCA) and partial least squares (PLS) regression, can aid in the quantitative analysis and discrimination of compounds in complex samples. spectroscopyonline.comrsc.org
Challenges in applying vibrational spectroscopy to complex matrices include spectral congestion, low concentration of the target analyte, and matrix effects that can shift band positions and intensities. researchgate.netnih.gov Despite these challenges, the non-destructive and rapid nature of FT-IR and Raman spectroscopy makes them valuable tools for the initial screening and quality control of botanical materials for the presence of this compound. spectroscopyonline.comupdatepublishing.com
Method Validation and Quality Assurance in this compound Research
Analytical method validation is a critical process in pharmaceutical quality assurance to ensure that a specific method is suitable for its intended purpose. particle.dk It provides documented evidence that the procedure reliably produces accurate and precise results. particle.dkelementlabsolutions.com For a compound like this compound, validating analytical methods is essential for quality control, stability studies, and ensuring the consistency of research findings. particle.dkufpr.br
Specificity and Selectivity Validation
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euloesungsfabrik.deSelectivity , a related term often used interchangeably, refers to the method's ability to differentiate and quantify the analyte from other substances in the sample. echemi.comiupac.org In essence, specificity can be considered the ultimate form of selectivity, implying 100% discrimination. echemi.comreddit.com
For the analysis of this compound, especially in complex mixtures like plant extracts, demonstrating specificity is crucial. This is often achieved by comparing the analytical signal (e.g., a chromatographic peak) of the analyte in a sample to that of a pure reference standard. youtube.com The method should be able to separate the this compound peak from other structurally similar compounds or components of the sample matrix. loesungsfabrik.deechemi.com
To validate specificity, forced degradation studies are often performed, where the sample is subjected to stress conditions such as heat, light, acid, base, and oxidation. particle.dkyoutube.com The analytical method must then demonstrate that the this compound peak is resolved from any degradation products formed. Peak purity tests, using techniques like diode array detection or mass spectrometry in conjunction with chromatography, can provide further evidence of specificity. youtube.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. particle.dksepscience.com The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. particle.dknih.gov The LOQ is a critical parameter for the quantitative analysis of impurities and for the assay of low-level analytes. biodeterioration-control.com
There are several methods for determining LOD and LOQ, as recommended by guidelines such as those from the International Council for Harmonisation (ICH). sepscience.com One common approach is based on the signal-to-noise ratio, where an LOD is typically established at a signal-to-noise ratio of 3:1, and an LOQ at 10:1. wjarr.com
Another method involves using the standard deviation of the response and the slope of the calibration curve. sepscience.comscribd.com The formulas are:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where:
σ is the standard deviation of the response (which can be the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line). europa.euscribd.com
S is the slope of the calibration curve. scribd.com
For this compound, determining the LOD and LOQ of an analytical method is essential for understanding its sensitivity and for defining the lower limits of its reliable measurement range. googleapis.com
Accuracy, Precision, Linearity, Range, Robustness, and Ruggedness Parameters
Accuracy refers to the closeness of the test results obtained by a method to the true value. europa.euwikipedia.org It is often expressed as the percent recovery of a known amount of analyte added to a sample. wjarr.com For this compound, accuracy would be assessed by spiking a placebo or a known matrix with a specific concentration of a this compound reference standard and measuring the recovery. scioninstruments.com
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.euwikipedia.org It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision can be considered at three levels:
Repeatability: Precision under the same operating conditions over a short interval of time. europa.eu
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. europa.eu
Reproducibility: Expresses the precision between laboratories (collaborative studies). europa.eu
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.euwisdomlib.org It is typically evaluated by analyzing a series of dilutions of a standard solution. wjarr.com The data are then plotted (response vs. concentration), and a linear regression analysis is performed. The correlation coefficient (r²), y-intercept, and slope of the regression line are key indicators of linearity. europa.euwjarr.com A minimum of five concentrations is generally recommended to establish linearity. europa.eu
The Range of an analytical procedure is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity. europa.eupharmaguru.co The specified range is derived from the linearity studies and depends on the intended application of the method. europa.eupharmaguru.co For an assay, the typical range is 80% to 120% of the test concentration. europa.eu
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.comeuropa.eu For a chromatographic method for this compound, robustness would be tested by intentionally varying parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results. pharmaguideline.comchromatographyonline.com
Ruggedness refers to the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. ut.eeyoutube.com It is often assessed during the intermediate precision studies. chromatographyonline.comnih.gov The distinction between robustness and ruggedness is that robustness examines the effect of internal method parameter variations, while ruggedness assesses the impact of external factors. pharmaguideline.comut.ee
Future Research Directions and Emerging Perspectives on Scrovalentinoside
Elucidation of Additional Biological Activities and Therapeutic Potential
Initial studies have primarily focused on the anti-inflammatory properties of scrovalentinoside. doc-developpement-durable.orgga-online.org It has been shown to reduce edema in experimental models and inhibit the production of pro-inflammatory mediators. researchgate.nettandfonline.comeurekaselect.com However, the therapeutic potential of this compound may extend beyond inflammation.
Future investigations are poised to explore a wider range of biological activities. Given the diverse pharmacological effects of other iridoid glycosides, such as neuroprotective, antioxidant, and anticancer activities, it is plausible that this compound possesses similar properties. researchgate.nettandfonline.com Research into its effects on different cell lines and in various disease models will be crucial to uncover its full therapeutic potential. For instance, a study on Scrophularia lucida identified this compound as one of its constituents and noted the plant's traditional use for various skin ailments, suggesting a potential area for further investigation. nih.gov
Exploration of Synergistic Effects with Other Natural Compounds
Natural extracts often contain a complex mixture of compounds that can act synergistically to produce a therapeutic effect. mdpi.com The efficacy of this compound may be enhanced when combined with other phytochemicals present in Scrophularia species, such as flavonoids and phenylpropanoid glycosides. nih.govresearchgate.net
A study on a detannified methanolic extract of Scrophularia lucida demonstrated its ability to attenuate the formation of cancer cell-induced defects in the lymph endothelial cell barrier. nih.govresearchgate.net While hispidulin (B1673257) was identified as a major active component, the contribution of other compounds like this compound to this effect warrants further investigation. nih.govresearchgate.net Future research should focus on identifying and quantifying the synergistic interactions between this compound and other co-occurring natural products. This could lead to the development of more potent and effective phytotherapeutic formulations.
Development of Advanced Synthetic Strategies for Complex Derivatives
The structural complexity of this compound presents challenges for its chemical synthesis. However, the development of advanced synthetic strategies is crucial for producing the compound and its derivatives in larger quantities for preclinical and clinical studies. Furthermore, the synthesis of novel derivatives could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
Researchers have suggested that preparing semi-synthetic derivatives of bioactive compounds isolated from Scrophularia could result in more active metabolites. nih.gov This approach allows for the targeted modification of the this compound scaffold to explore structure-activity relationships and optimize its therapeutic profile. The development of efficient and scalable synthetic routes will be a key enabler for the future clinical development of this compound-based therapies.
Application of Omics Technologies in Biosynthesis and Mechanism Studies
The advent of "omics" technologies, such as metabolomics and proteomics, offers powerful tools to investigate the biosynthesis and mechanism of action of natural products like this compound. researchgate.net Metabolomic studies can help to elucidate the biosynthetic pathway of this compound in Scrophularia plants and identify key enzymes and intermediates involved in its formation. researchgate.net Understanding this pathway is essential for developing biotechnological approaches to enhance its production.
Proteomics can be employed to identify the protein targets of this compound and unravel the molecular mechanisms underlying its biological activities. By analyzing changes in protein expression and post-translational modifications in response to this compound treatment, researchers can gain insights into the signaling pathways it modulates. This knowledge is critical for understanding its therapeutic effects and potential side effects.
Integration of In Silico Methods for Target Identification and Lead Optimization
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly being used to accelerate the drug discovery process. eurekaselect.com These in silico techniques can be applied to this compound to predict its potential biological targets and to guide the design of more potent and selective derivatives. nih.gov
Molecular docking simulations can be used to model the interaction of this compound with various protein targets, providing insights into its binding mode and affinity. researchgate.net QSAR studies can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity, enabling the prediction of the activity of novel compounds before they are synthesized. nih.gov The integration of these computational approaches with experimental studies can significantly streamline the process of lead optimization and drug development.
Development of Standardized Analytical Protocols for Research and Potential Industrial Applications
To ensure the quality and consistency of research on this compound and to facilitate its potential industrial application, the development of standardized analytical protocols is essential. These protocols are necessary for the accurate quantification of this compound in plant extracts and finished products.
High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of iridoid glycosides. researchgate.net The development and validation of robust HPLC methods, along with other analytical techniques like liquid chromatography-mass spectrometry (LC-MS), will be crucial for quality control and standardization. doc-developpement-durable.orgmdpi.commdpi.com Establishing standardized protocols will not only support research efforts but also pave the way for the potential commercialization of this compound-containing products.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most reliable for identifying Scrovalentinoside in plant extracts, and how are they validated?
- Methodological Answer : this compound is primarily identified using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) . MS provides molecular weight and fragmentation patterns, while ¹H- and ¹³C-NMR elucidate structural details (e.g., glycosidic linkages and iridoid backbone). Validation involves comparing spectral data with published reference values (e.g., Giner et al., 1998 used MS and NMR to confirm this compound in Scrophularia lucida . To ensure reproducibility, cross-check parameters (e.g., solvent systems, NMR frequencies) against studies on related iridoids like koelzioside .
Q. How can researchers optimize extraction protocols for this compound to maximize yield and purity?
- Methodological Answer : Use a factorial experimental design to test variables:
- Solvents : Polar solvents (e.g., methanol, ethanol) for iridoid solubility.
- Temperature : Mild heating (40–60°C) to avoid degradation.
- Extraction time : 6–12 hours for exhaustive extraction.
Validate protocols using HPLC-DAD or LC-MS to quantify this compound yield. Document parameters rigorously to enable replication (e.g., particle size of plant material, solvent-to-solid ratio) .
Q. What are the key challenges in isolating this compound from co-occurring metabolites, and how are they addressed?
- Methodological Answer : Co-elution with structurally similar iridoids (e.g., aucubin or harpagoside) is common. Solutions include:
- Chromatographic techniques : Use reverse-phase HPLC with gradient elution (e.g., C18 columns, acetonitrile/water mobile phases).
- Prep-TLC or Column Chromatography : Silica gel or Sephadex LH-20 for preliminary separation.
Confirm purity via melting point analysis and NMR peak integration (>95% purity threshold) .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:
- Experimental models : Differences in cell lines (e.g., RAW264.7 vs. HepG2) or animal species.
- Dosage ranges : Validate dose-response curves and compare EC₅₀ values.
- Purity : Impurities (e.g., polyphenols) may confound results.
Address contradictions by replicating studies under standardized conditions and performing meta-analyses of published data .
Q. What computational and experimental strategies are used to elucidate this compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Screen against targets (e.g., NF-κB, COX-2) using software like AutoDock Vina.
- Transcriptomics/Proteomics : Compare gene/protein expression profiles in treated vs. untreated cells (e.g., RNA-seq, 2D-DIGE).
- Pharmacological inhibition assays : Use selective inhibitors (e.g., SB203580 for p38 MAPK) to validate pathways.
Cross-reference findings with structurally analogous iridoids to identify conserved mechanisms .
Q. How can researchers design comparative studies to evaluate this compound’s efficacy against synthetic analogs or other natural iridoids?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the iridoid core or glycosidic groups.
- Biological assays : Use parallel in vitro models (e.g., antioxidant: DPPH assay; anti-inflammatory: TNF-α ELISA).
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means.
Report results in comparative tables (see Table 1) and discuss pharmacokinetic parameters (e.g., bioavailability, logP) .
Guidance for Addressing Methodological Gaps
- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental protocols, including raw data deposition in repositories .
- Data Contradictions : Use systematic reviews (e.g., PRISMA framework) to contextualize divergent findings and propose consensus models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
